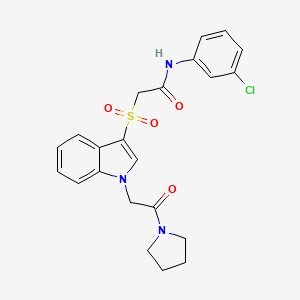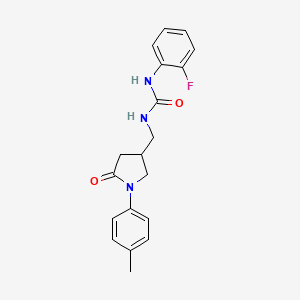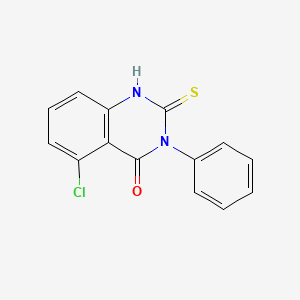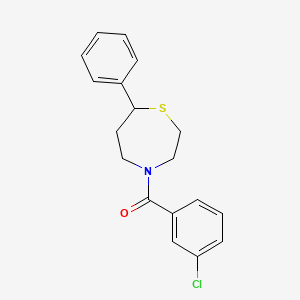![molecular formula C18H19NO5 B2531571 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2319806-81-8](/img/structure/B2531571.png)
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves strategic modifications to improve binding affinity and biological activity. For instance, in the design of serotonin-3 (5-HT3) receptor antagonists, structural modifications led to the development of more potent compounds, as seen with the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides . Similarly, novel 2,3-dihydrobenzofuran derivatives were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with modifications at the electrophilic 2-position enhancing potency . These approaches could be relevant for the synthesis of the compound , suggesting that targeted structural modifications could yield a compound with desirable pharmacological properties.
Molecular Structure Analysis
The molecular structure of related compounds plays a crucial role in their biological activity. For example, the presence of a 4-hydroxy group and a benzofuran moiety is a common feature in compounds with significant pharmacological activity, such as the potential analgesics described in the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides . The structural similarities suggest that the compound "this compound" may also exhibit significant biological activity, potentially in the realm of analgesics or receptor antagonists.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents that can affect the binding affinity to biological targets. For instance, the synthesis of benzoxazine derivatives with modifications at the amino substituent led to compounds with high affinity for 5-HT3 receptors . Similarly, the introduction of substituted benzylidene derivatives at the 2-position of dihydrobenzofuran scaffolds resulted in improved inhibition of PARP-1 activity . These reactions are likely to be relevant for the synthesis and functionalization of the compound , indicating that careful selection of substituents could enhance its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, the properties of structurally related compounds can provide some insights. Compounds with benzofuran and benzoxazine moieties typically exhibit moderate to high lipophilicity, which can influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . The presence of hydroxy groups may enhance solubility in aqueous media, which is beneficial for drug formulation. The amide bond is generally stable under physiological conditions, contributing to the compound's potential as a drug candidate .
Wirkmechanismus
Biochemical Pathways
The compound has been associated with the Nrf2/HO-1 pathway , which is involved in the response to oxidative stress and inflammation . .
Result of Action
The molecular and cellular effects of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide’s action would depend on its specific targets and mode of action. Given its association with the Nrf2/HO-1 pathway , it may have potential anti-inflammatory effects .
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(16-10-23-14-4-1-2-5-15(14)24-16)19-11-18(21)8-3-6-13-12(18)7-9-22-13/h1-2,4-5,7,9,16,21H,3,6,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXPRGBJKAVCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3COC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)


![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)


![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)
![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)